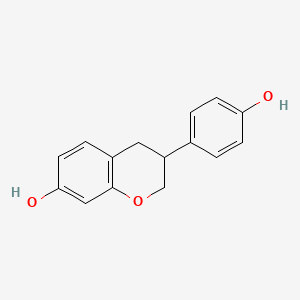

3-(4-Hydroxyphenyl)chroman-7-ol

Descripción general

Descripción

“3-(4-Hydroxyphenyl)chroman-7-ol”, also known as S-equol, is a major metabolite of the soy isoflavone daidzein . It is produced by intestinal bacteria in response to soy isoflavone intake in some, but not all, humans . S-equol has estrogenic activity and binds more tightly to estrogen receptor β (ERβ) than to ERα .

Synthesis Analysis

S-equol is exclusively produced by intestinal bacteria in response to soy isoflavone intake . The chroman-4-one framework, which is a significant structural entity in “this compound”, acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The molecular structure of “this compound” is a fusion of benzene nucleus with dihydropyran . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone .Chemical Reactions Analysis

S-equol has been found to augment the dendrite arborization of Purkinje cells induced by triiodothyronine (T3) and the neurite growth of Neuro-2A cell differentiation . These effects were suppressed by G15, a selective G-protein coupled ER (GPR30) antagonist, and ICI 182,780, an antagonist for ERs in both cultures .Aplicaciones Científicas De Investigación

Enantioenriched Derivative Synthesis

Rhodium-catalyzed asymmetric transfer hydrogenation of 3-substituted chromones, including 3-(4-Hydroxyphenyl)chroman-7-ol, allows for the synthesis of enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives. This process involves a dynamic kinetic resolution under mild conditions, yielding compounds with high diastereomeric ratios and excellent enantioselectivities (He, Phansavath, & Ratovelomanana-Vidal, 2019).

Weak Oestrogen Identification

This compound, known as equol, was identified in human urine for the first time through gas chromatography-mass spectrometry and NMR, marking a significant advancement in understanding estrogenic compounds in humans (Axelson et al., 1982).

Chromene and Flavone Derivative Synthesis

Studies on the hydroboration and oxidation of chromenes and flavones have shown that derivatives of this compound can be synthesized, contributing to the understanding of organic synthesis pathways and mechanisms (Clark‐Lewis & McGarry, 1973).

Isochroman-3-ols and Isochroman-4-ols Synthesis

Research has demonstrated the synthesis of isochromanes containing hydroxy substituents at the 3- and 4-positions, providing models for naturally occurring benzo[g]isochromanols. This research is crucial for developing synthetic pathways for complex organic compounds (Koning, Green, Michael, & Oliveira, 2001).

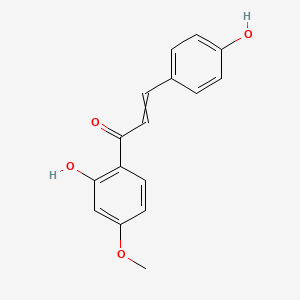

Phenol and Carbonyl Compound Conversions

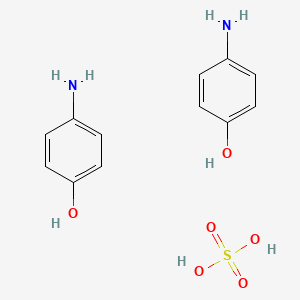

The reaction of phenols with unsaturated carbonyl compounds to form derivatives of this compound has been studied, with implications for understanding organic reaction mechanisms and compound synthesis (Starkov & Glushkova, 1970).

Synthesis and Biological Actions of Equol

Research on the synthesis and biological actions of equol, including its pharmacokinetics and potential hormonal effects, is significant in the context of human health and medicine. This research provides insights into the production and impact of phytoestrogens derived from dietary sources (Setchell & Clerici, 2010).

Impact on Gene Expression in Diabetic Rats

A study on 7-Hydroxy-2-(4-Hydroxy-3-Methoxy-Phenyl)-Chroman-4-One, a flavonoid compound of the Swietenia macrophylla King seed, showed significant effects on gene expression related to diabetes in rats. This research contributes to understanding the potential of natural compounds in treating metabolic disorders (Prasetyastuti et al., 2016).

Spectral Analysis in Aqueous Ethanol Solutions

The spectral analysis of the deprotonation of naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) in aqueous ethanol solutions provides insights into the photophysical properties of this compound, with potential applications in analytical chemistry and molecular sensing (Farajtabar & Gharib, 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFCQWZHKCXPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058705 | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94105-90-5 | |

| Record name | 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94105-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Equol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094105905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,S)-Equol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EQUOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RZ8A7D0E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

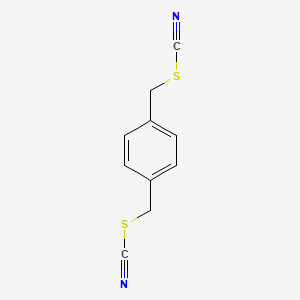

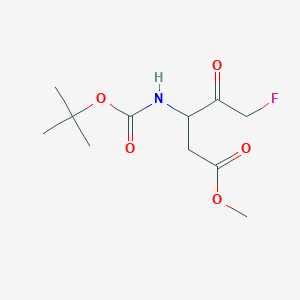

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3029364.png)

![[2,2'-Bipyridine]-5,5'-diyldimethanol](/img/structure/B3029366.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B3029371.png)